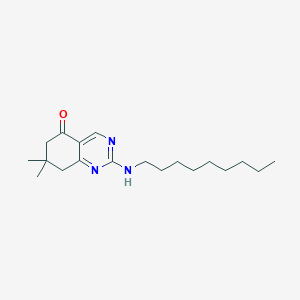![molecular formula C19H24N2O4 B215853 Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B215853.png)
Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate, also known as EMDP or MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, the compound has also been the subject of scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate.
Biochemical and Physiological Effects:
Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been shown to increase locomotor activity and induce hyperthermia in animals. It has also been shown to increase heart rate and blood pressure in humans. Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been reported to cause euphoria, increased sociability, and increased energy levels in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been used in animal studies to investigate its potential therapeutic effects. However, due to its abuse potential and the lack of information on its long-term effects, caution should be exercised when using Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate in lab experiments.
Direcciones Futuras
Future research on Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate could focus on its potential therapeutic applications, including as an antidepressant and anxiolytic. Studies could also investigate the long-term effects of Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate use and the potential for abuse and addiction. Additionally, research could explore the potential for Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate to be used in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate can be synthesized through the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine and ethyl chloroformate. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been studied for its potential therapeutic applications, including as an antidepressant and anxiolytic. Studies have shown that Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has an affinity for the dopamine and norepinephrine transporters, which are involved in the regulation of mood and anxiety. Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has also been shown to have an effect on the serotonergic system, which plays a role in the regulation of mood, appetite, and sleep.
Propiedades
Nombre del producto |
Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate |
|---|---|
Fórmula molecular |
C19H24N2O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-3-25-19(24)14-7-5-9-20(12-14)16-11-17(22)21(18(16)23)15-8-4-6-13(2)10-15/h4,6,8,10,14,16H,3,5,7,9,11-12H2,1-2H3 |
Clave InChI |
UCIQSIOPSQOSMU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C |
SMILES canónico |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)



![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)



![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)




